DNA intercalator 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C36H48N6Sn |

|---|---|

Molecular Weight |

683.5 g/mol |

IUPAC Name |

tributyl-[3-[6-(6-piperazin-1-yl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-yl]phenyl]stannane |

InChI |

InChI=1S/C24H21N6.3C4H9.Sn/c1-2-4-16(5-3-1)23-26-19-8-6-17(14-21(19)28-23)24-27-20-9-7-18(15-22(20)29-24)30-12-10-25-11-13-30;3*1-3-4-2;/h1-2,4-9,14-15,25H,10-13H2,(H,26,28)(H,27,29);3*1,3-4H2,2H3; |

InChI Key |

MFEXCMZLMJYQFS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCNCC6 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Principles of DNA Intercalation: A Technical Guide for Researchers

November 2025

Abstract

This technical guide provides an in-depth exploration of the principles governing DNA intercalation, a fundamental process in molecular biology and a cornerstone of various therapeutic strategies. Tailored for researchers, scientists, and drug development professionals, this document elucidates the mechanism of action, thermodynamics, and structural consequences of DNA intercalators. It further presents detailed experimental protocols for characterizing these interactions and visualizes the key signaling pathways affected by these agents, offering a comprehensive resource for the scientific community.

Introduction

DNA intercalation is a mode of non-covalent interaction where a ligand, typically a planar, aromatic molecule, inserts itself between the base pairs of a DNA double helix.[1][2] This process induces significant structural distortions in the DNA, such as unwinding and lengthening of the helix, which can profoundly impact its biological functions.[2][3] The study of DNA intercalators is paramount, as they encompass a broad range of compounds, from fluorescent dyes used in molecular biology to potent anti-cancer drugs.[2] Understanding the intricate principles of their action is crucial for the rational design of new therapeutic agents and the development of novel molecular probes.

The Principle of Action: A Stepwise Mechanism

The process of DNA intercalation is a dynamic, multi-step event driven by a combination of electrostatic and non-covalent interactions.

-

Initial Electrostatic Attraction: Cationic intercalators are initially drawn to the negatively charged phosphate backbone of the DNA. This attraction facilitates the displacement of counterions, such as sodium or magnesium, from the DNA surface.

-

Surface Diffusion and Site Recognition: The ligand then diffuses along the DNA surface, searching for a suitable intercalation site. This process is influenced by the local DNA sequence and conformation.

-

DNA "Breathing" and Intercalation: The DNA double helix is not a static structure; it undergoes transient "breathing" motions where base pairs temporarily separate. These openings create transient pockets that allow the planar ligand to slip between the base stacks.

-

Formation of the Intercalation Complex: Once inserted, the intercalator is stabilized by a combination of forces, including:

-

π-π stacking interactions: Favorable interactions between the aromatic rings of the intercalator and the DNA base pairs.

-

Van der Waals forces: Short-range attractive forces between the intercalator and the surrounding DNA bases.

-

Hydrophobic interactions: The transfer of the hydrophobic intercalator from the aqueous environment to the hydrophobic interior of the DNA helix is entropically favorable.

-

This insertion forces the DNA helix to unwind and lengthen to accommodate the ligand. The degree of unwinding is characteristic of the specific intercalator; for instance, ethidium bromide unwinds DNA by approximately 26 degrees, while proflavine causes an unwinding of about 17 degrees. This structural perturbation is the primary basis for the biological activity of intercalating agents, as it interferes with crucial cellular processes like DNA replication and transcription by obstructing the action of enzymes such as DNA and RNA polymerases.

Quantitative Analysis of DNA Intercalation

The interaction between an intercalator and DNA can be quantitatively described by its binding affinity and thermodynamic parameters. These values provide crucial insights into the strength and nature of the interaction.

Binding Affinity Data

The binding affinity is a measure of the strength of the interaction between the intercalator and DNA. It is often expressed as the association constant (Ka) or the dissociation constant (Kd). A higher Ka or a lower Kd indicates a stronger binding affinity.

| Intercalator | DNA Source | Method | Binding Constant (Ka) (M-1) | Dissociation Constant (Kd) (M) | Reference |

| Ethidium Bromide | Calf Thymus DNA | UV-Visible Spectroscopy | 6.58 x 104 | 1.52 x 10-5 | |

| Ethidium Bromide | Calf Thymus DNA | Isothermal Titration Calorimetry | - | 1.5 x 10-5 | |

| Proflavine | Herring Sperm DNA | Cyclic Voltammetry | 2.32 x 104 | 4.31 x 10-5 | |

| Proflavine | Herring Sperm DNA | UV-Visible Spectroscopy | 2.20 x 104 | 4.55 x 10-5 | |

| Doxorubicin | - | - | - | 3.84 x 10-7 | |

| Acridine Orange | Calf Thymus DNA | UV-Visible Spectroscopy | 2.69 x 104 | 3.72 x 10-5 | |

| Acridine Orange | Calf Thymus DNA | Isothermal Titration Calorimetry | - | 3.6 x 10-5 |

Thermodynamic Parameters

Thermodynamic analysis provides a deeper understanding of the forces driving the intercalation process. The key parameters are the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

-

ΔG (Gibbs Free Energy): Indicates the spontaneity of the binding process. A negative ΔG signifies a spontaneous interaction.

-

ΔH (Enthalpy): Reflects the heat change upon binding. A negative ΔH indicates an exothermic reaction, often driven by hydrogen bonding and van der Waals interactions.

-

ΔS (Entropy): Represents the change in randomness or disorder. A positive ΔS indicates an increase in disorder, often driven by the release of water molecules from the DNA and the ligand upon binding (hydrophobic effect).

| Intercalator | DNA Sequence/Source | Method | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔCp (cal/mol·K) | Reference |

| Doxorubicin | d(CGATCG)2 | Molecular Dynamics (MM-PBSA) | -12.74 | - | - | - | |

| Doxorubicin | d(CGTACG)2 | Molecular Dynamics (MM-PBSA) | -8.35 | - | - | - | |

| Doxorubicin | d(CGATCG)2 | Molecular Dynamics (MM-GBSA) | -9.1 | - | - | - | |

| Doxorubicin | d(CGTACG)2 | Molecular Dynamics (MM-GBSA) | -5.1 | - | - | - | |

| Proflavine | Herring Sperm DNA | Voltammetry | -6.0 | - | - | - | |

| Actinomycin D | d(TGCA)2 containing duplex | Isothermal Titration Calorimetry | - | - | Large and favorable | - | |

| Actinomycin D | d(CGCA)2 containing duplex | Isothermal Titration Calorimetry | - | -7 | - | - | |

| Ethidium | - | Isothermal Titration Calorimetry | - | - | - | -140 to -160 | |

| Propidium | - | Isothermal Titration Calorimetry | - | - | - | -140 to -160 | |

| Daunorubicin | - | Isothermal Titration Calorimetry | - | - | - | -140 to -160 | |

| Adriamycin | - | Isothermal Titration Calorimetry | - | - | - | -140 to -160 | |

| Actinomycin D | Oligonucleotide duplexes | van't Hoff analysis | - | - | - | -337 to -423 |

Experimental Protocols for Studying DNA Intercalation

A variety of biophysical techniques are employed to characterize the interaction of intercalators with DNA. Below are detailed protocols for some of the key methods.

Viscometry

Principle: Intercalation lengthens the DNA helix, leading to an increase in the viscosity of the DNA solution. This method provides evidence for the lengthening of DNA, a hallmark of intercalation.

Protocol:

-

DNA Preparation:

-

Prepare a solution of sonicated, rod-like DNA fragments (e.g., calf thymus DNA) at a concentration of 0.5 to 2.5 mM base pairs in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Ensure the DNA is S1 nuclease-treated to remove any single-stranded regions.

-

-

Viscometer Setup:

-

Use a capillary viscometer submerged in a constant-temperature water bath set to 25°C.

-

-

Measurement of Flow Time:

-

Pipette a known volume (e.g., 1 mL) of the DNA solution into the viscometer and allow it to equilibrate for 5 minutes.

-

Measure the flow time of the solution through the capillary. Repeat the measurement at least three times to ensure reproducibility (flow times should be within ±0.5 seconds).

-

-

Titration with Intercalator:

-

Add a small, filtered aliquot (1-2 µL) of a concentrated stock solution of the intercalator to the DNA solution in the viscometer.

-

Mix gently by pipetting or bubbling nitrogen through the solution and equilibrate for 5 minutes.

-

Measure the flow time as described in step 3.

-

Repeat the titration with increasing concentrations of the intercalator.

-

-

Data Analysis:

-

Calculate the relative viscosity (η/η₀), where η and η₀ are the viscosities of the DNA solution in the presence and absence of the intercalator, respectively.

-

Plot the relative viscosity as a function of the intercalator concentration. An increase in relative viscosity is indicative of DNA lengthening.

-

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Protocol:

-

Sample Preparation:

-

Prepare a solution of the DNA and the intercalator in the same, thoroughly degassed buffer to minimize heats of dilution. A common buffer is 10 mM phosphate buffer with a specific salt concentration (e.g., 100 mM NaCl), pH 7.0.

-

The concentration of the macromolecule (DNA) in the sample cell is typically 5-50 µM.

-

The concentration of the ligand (intercalator) in the syringe should be 10-20 times that of the macromolecule.

-

-

ITC Instrument Setup:

-

Thoroughly clean the sample cell and the injection syringe.

-

Load the DNA solution into the sample cell and the intercalator solution into the injection syringe.

-

-

Titration:

-

Perform a series of small, sequential injections of the intercalator solution into the DNA solution while monitoring the heat change.

-

Allow the system to reach equilibrium between each injection.

-

-

Control Experiment:

-

Perform a control titration by injecting the intercalator solution into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the heat of reaction for each injection.

-

Plot the heat change per injection against the molar ratio of intercalator to DNA.

-

Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n). From these, ΔG and ΔS can be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

-

DNA Melting Temperature (Tm) Analysis

Principle: The binding of an intercalator stabilizes the DNA double helix, leading to an increase in its melting temperature (Tm), the temperature at which 50% of the DNA is denatured.

Protocol:

-

Sample Preparation:

-

Prepare solutions of DNA (e.g., 20 µM) in a suitable buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.0) in the absence and presence of various concentrations of the intercalator.

-

-

Spectrophotometer Setup:

-

Use a UV-Vis spectrophotometer equipped with a temperature controller.

-

-

Melting Curve Measurement:

-

Monitor the absorbance of the DNA solution at 260 nm as the temperature is gradually increased (e.g., at a rate of 1°C/minute) from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C).

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature. The resulting sigmoidal curve is the DNA melting curve.

-

The Tm is the temperature at the midpoint of the transition.

-

Calculate the change in melting temperature (ΔTm) induced by the intercalator. A positive ΔTm indicates stabilization of the DNA duplex.

-

Agarose Gel Electrophoresis

Principle: Intercalation can alter the conformation and mobility of DNA in an agarose gel. For supercoiled plasmid DNA, intercalation will first relax the supercoils, causing the DNA to migrate slower, and then introduce positive supercoils, causing it to migrate faster again. For linear DNA, intercalation can cause a slight retardation in migration due to the increased length and stiffness.

Protocol:

-

Gel Preparation:

-

Prepare an agarose gel (typically 0.8-1.2%) in 1x TAE or TBE buffer containing a low concentration of ethidium bromide (if not using a post-staining method).

-

-

Sample Preparation:

-

Incubate a fixed amount of DNA (e.g., plasmid or linear DNA) with varying concentrations of the test intercalator.

-

Add loading dye to each sample.

-

-

Electrophoresis:

-

Load the samples into the wells of the agarose gel.

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

-

Visualization:

-

Visualize the DNA bands under UV light.

-

Analyze the changes in the migration pattern of the DNA in the presence of the intercalator compared to the control (DNA alone).

-

Fluorescence Spectroscopy

Principle: Many intercalators are fluorescent, and their fluorescence properties (intensity, emission wavelength) often change upon binding to DNA. Alternatively, a competitive binding assay using a known fluorescent intercalator like ethidium bromide can be employed. The displacement of the fluorescent probe by the test compound leads to a decrease in fluorescence.

Protocol (Ethidium Bromide Displacement Assay):

-

Sample Preparation:

-

Prepare a solution of DNA (e.g., 10 µM) and ethidium bromide (e.g., 10 µM) in a suitable buffer and allow the complex to form.

-

-

Fluorescence Measurement:

-

Measure the initial fluorescence of the DNA-ethidium bromide complex using a fluorometer (excitation ~520 nm, emission ~600 nm).

-

-

Titration with Test Compound:

-

Add increasing concentrations of the test intercalator to the DNA-ethidium bromide solution.

-

Measure the fluorescence after each addition, allowing for equilibration.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the test compound concentration. A decrease in fluorescence indicates that the test compound is displacing ethidium bromide and intercalating into the DNA.

-

Cellular Signaling Pathways Affected by DNA Intercalators

The structural distortions induced by DNA intercalators trigger a cascade of cellular responses, primarily through the activation of DNA damage response (DDR) pathways. These pathways can lead to cell cycle arrest, apoptosis (programmed cell death), or senescence.

Doxorubicin-Induced Apoptosis

Doxorubicin, a widely used chemotherapeutic agent, induces apoptosis through multiple interconnected signaling pathways. One key pathway involves the activation of the p53 tumor suppressor protein and the Notch signaling pathway.

Doxorubicin-induced DNA damage activates ATM/ATR kinases, leading to the phosphorylation and activation of p53. Activated p53 upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway. Concurrently, doxorubicin can activate the Notch signaling pathway, leading to the upregulation of HES1. HES1 interacts with PARP1, promoting the nuclear translocation of Apoptosis-Inducing Factor (AIF), which contributes to apoptosis.

Actinomycin D-Induced Cell Cycle Arrest

Actinomycin D is a potent inhibitor of transcription that can induce cell cycle arrest, particularly at the G1 phase. This effect is also mediated, in part, by the p53 pathway.

Low doses of actinomycin D can specifically activate the p53 pathway. Activated p53 induces the expression of the cyclin-dependent kinase inhibitor p21. p21 then inhibits the activity of the Cyclin E/CDK2 complex, which is necessary for the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing the expression of genes required for S phase entry and thus causing the cell to arrest in the G1 phase of the cell cycle.

General DNA Damage Response (DDR) Pathway

Intercalation-induced DNA damage triggers a more general DNA Damage Response (DDR) pathway, which serves to coordinate DNA repair, cell cycle arrest, and, if the damage is irreparable, apoptosis.

Upon DNA damage, sensor proteins like the MRN complex recognize the lesions and recruit and activate the primary DDR kinases, ATM and ATR. These kinases then phosphorylate a host of downstream targets, including mediator proteins (e.g., BRCA1, 53BP1) and effector kinases (e.g., Chk1, Chk2). This signaling cascade ultimately leads to the activation of cell cycle checkpoints, the recruitment of DNA repair machinery, or the initiation of apoptosis if the damage is too extensive to be repaired.

Conclusion

DNA intercalators represent a diverse class of molecules with profound effects on DNA structure and function. Their mechanism of action, rooted in the subtle yet significant distortion of the DNA double helix, has been harnessed for both therapeutic and research purposes. This technical guide has provided a comprehensive overview of the core principles of DNA intercalation, from the molecular forces driving the binding event to the cellular consequences that ensue. The detailed experimental protocols and visualization of key signaling pathways aim to equip researchers with the foundational knowledge necessary to advance the study and application of these remarkable compounds. A thorough understanding of these principles is indispensable for the continued development of novel DNA-targeting agents with improved efficacy and specificity.

References

The Chemical Biology of a Classic DNA Intercalator: A Technical Guide to Ethidium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical and biophysical properties of Ethidium Bromide (EtBr), a quintessential DNA intercalating agent. For decades, EtBr has been a cornerstone in molecular biology for nucleic acid visualization and quantification. Its mechanism of action, characterized by the insertion of its planar phenanthridinium ring between the base pairs of double-stranded DNA, serves as a fundamental model for understanding the interactions of small molecules with nucleic acids. This document details the thermodynamics of this interaction, experimental protocols for its characterization, and its downstream effects on cellular processes.

Core Chemical and Physical Properties

Ethidium bromide is a cationic dye that exhibits a significant increase in fluorescence quantum yield upon binding to DNA. This property is central to its utility as a nucleic acid stain. The intercalation process is driven by a combination of electrostatic and hydrophobic interactions.

Quantitative Data Summary

The following tables summarize key quantitative parameters that define the interaction of ethidium bromide with DNA. These values can be influenced by experimental conditions such as ionic strength and temperature.

| Parameter | Value | Method | Reference |

| Binding Constant (K) | 0.31 (±0.02) µM⁻¹ | Flow Injection Analysis | [1] |

| 3.71 x 10⁴ M⁻¹ | Absorption Spectroscopy | [2] | |

| 1.9 (±0.1) x 10⁵ M⁻¹ | Single-molecule imaging | [3] | |

| 6.58 x 10⁴ M⁻¹ | UV-Visible Spectroscopy | [4] | |

| Dissociation Constant (Kd) | 15 µM | Isothermal Titration Calorimetry | [4] |

| Binding Stoichiometry (n) | 0.327 (±0.009) sites/nucleotide | Flow Injection Analysis | |

| 1 molecule per 4-5 base pairs | Early binding studies | ||

| DNA Unwinding Angle | 26° | Electron Microscopy & Alkaline Titration | |

| ~17° (relative to EtBr) | Superhelix density measurements | ||

| Fluorescence Enhancement | ~20-fold | Spectrofluorimetry | |

| 21-fold (dsRNA), 25-fold (dsDNA) | Fluorimetric assays | ||

| Thermodynamic Parameters | |||

| Enthalpy (ΔH) | -13.58 kJ/mol | Isothermal Titration Calorimetry | |

| Excitation/Emission Maxima | |||

| Free EtBr | 286 nm / 605 nm | Spectrofluorimetry | |

| DNA-Bound EtBr | 270 nm / 605 nm | Spectrofluorimetry |

Experimental Protocols

Detailed methodologies for key experiments involving ethidium bromide are provided below. These protocols are foundational for characterizing DNA-intercalator interactions.

DNA Binding Analysis by Fluorescence Titration

This protocol determines the binding affinity of an intercalator by monitoring the change in its fluorescence upon titration with DNA.

Materials:

-

Ethidium Bromide stock solution (e.g., 10 mg/mL in water)

-

DNA stock solution of known concentration (e.g., calf thymus DNA)

-

Tris buffer (e.g., 0.1 M Tris, 0.1 M NaCl, pH 8)

-

Fluorometer and cuvettes

Procedure:

-

Prepare a dilute solution of Ethidium Bromide in Tris buffer (e.g., 0.44 x 10⁻⁵ M final concentration) in a quartz cuvette.

-

Measure the initial fluorescence of the Ethidium Bromide solution. Set the excitation wavelength to 545 nm and the emission wavelength to 595 nm.

-

Incrementally add small aliquots of the DNA stock solution to the cuvette.

-

After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

-

Record the fluorescence intensity after each addition of DNA.

-

Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.

-

Correct the fluorescence data for dilution effects.

-

Plot the change in fluorescence as a function of the DNA concentration and fit the data to a suitable binding model (e.g., Scatchard plot) to determine the binding constant (K) and the number of binding sites (n).

Cytotoxicity Assay using Ethidium Bromide Staining

This method assesses cell death by utilizing the membrane-impermeant nature of ethidium bromide. Only cells with compromised plasma membranes will take up the dye and exhibit red fluorescence.

Materials:

-

Cell culture to be assayed

-

Ethidium Bromide stock solution (e.g., 1 mg/mL in PBS)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope

Procedure:

-

Remove the culture medium from the cells.

-

Prepare a 1 µM solution of Ethidium Bromide in PBS.

-

Add the Ethidium Bromide solution to the cells and incubate for 15-30 minutes at 37°C.

-

Remove the Ethidium Bromide solution and wash the cells with PBS.

-

Analyze the cells using a fluorescence microscope with a rhodamine filter set.

-

Dead cells will exhibit red fluorescence in their nuclei.

-

For quantitative analysis, count the number of fluorescent (dead) cells and express it as a percentage of the total number of cells. At least 200 cells should be counted for statistical significance.

Topoisomerase I Inhibition Assay (Relaxation Assay)

This assay determines if a compound inhibits the ability of topoisomerase I to relax supercoiled plasmid DNA. Intercalators like ethidium bromide can interfere with this process.

Materials:

-

Supercoiled plasmid DNA (e.g., 200 ng)

-

Topoisomerase I enzyme

-

10x Topoisomerase I reaction buffer

-

Ethidium Bromide solution (for visualization)

-

Agarose gel (0.8%) and electrophoresis equipment

-

UV transilluminator

Procedure:

-

In a microcentrifuge tube, combine 200 ng of supercoiled plasmid DNA, 2 µl of 10x topoisomerase I reaction buffer, and the test compound (or vehicle control).

-

Add purified topoisomerase I to the reaction mixture.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding a loading dye containing a stop solution (e.g., SDS).

-

Load the samples onto a 0.8% agarose gel.

-

Run the gel electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Stain the gel with a dilute solution of ethidium bromide (e.g., 0.5 µg/mL) for 30 minutes.

-

Destain the gel in water for 20-30 minutes.

-

Visualize the DNA bands under a UV transilluminator.

-

Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band compared to the control, where the DNA should be mostly relaxed.

Signaling Pathways and Logical Relationships

The intercalation of ethidium bromide into DNA has profound effects on cellular processes that rely on the DNA template, such as replication and transcription. By distorting the DNA double helix, ethidium bromide creates a physical barrier that can impede the progression of polymerases.

Caption: Signaling pathway of EtBr-induced cytotoxicity.

The diagram above illustrates how ethidium bromide's intercalation into DNA leads to helix distortion. This structural alteration inhibits crucial cellular processes like DNA replication and transcription by obstructing the activity of DNA and RNA polymerases. The disruption of these fundamental processes can lead to cell cycle arrest and, ultimately, apoptosis.

Experimental Workflow for DNA Binding Analysis

The following workflow outlines the steps for determining the binding affinity of a compound to DNA using a competitive displacement assay with ethidium bromide.

References

- 1. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ukessays.com [ukessays.com]

- 3. Direct observation of the reversible unwinding of a single DNA molecule caused by the intercalation of ethidium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

An In-Depth Technical Guide to DNA Intercalator 1 (CAS 864281-61-8)

Disclaimer: Despite extensive searches for scientific literature regarding the specific compound "DNA intercalator 1" with CAS number 864281-61-8, there is a notable absence of publicly available research data. The information presented herein is based on general knowledge of DNA intercalators and data from commercial suppliers of this product. No peer-reviewed studies detailing specific biological activities, quantitative data, or in-depth experimental protocols for this particular compound could be identified.

Introduction

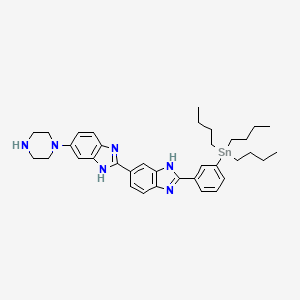

This compound, identified by CAS number 864281-61-8, is a chemical compound supplied for research purposes.[1][2][3] Based on its designation and supplier descriptions, its primary function is to insert itself between the base pairs of a DNA double helix.[2][4] This process, known as intercalation, can significantly alter the structure and function of DNA. The molecular formula of this compound is C₃₆H₄₈N₆Sn, and it has a molecular weight of 683.52 g/mol . Commercial suppliers primarily market this compound as a fluorescent dye suitable for DNA staining in laboratory settings.

Physicochemical Properties

A summary of the available physicochemical properties for this compound is provided in the table below. It is important to note that much of the toxicological and ecological data is currently unavailable, as indicated in safety data sheets.

| Property | Value | Reference |

| CAS Number | 864281-61-8 | |

| Molecular Formula | C₃₆H₄₈N₆Sn | |

| Molecular Weight | 683.52 g/mol | |

| Common Name | This compound | |

| Primary Use | DNA Staining Agent |

Mechanism of Action: The Process of DNA Intercalation

While specific studies on this compound are not available, the general mechanism of DNA intercalation is well-understood. This process involves the insertion of a planar, aromatic molecule between adjacent base pairs of the DNA double helix.

Caption: General mechanism of DNA intercalation.

The intercalation process typically leads to the following structural changes in the DNA:

-

Unwinding of the Helix: The insertion of the intercalator forces the DNA helix to unwind at the site of binding to accommodate the molecule.

-

Lengthening of the DNA: The distance between the base pairs is increased, leading to an overall lengthening of the DNA molecule.

-

Structural Distortion: These changes can cause a significant distortion in the DNA backbone.

Functionally, these structural alterations can have profound biological consequences, including the inhibition of DNA replication and transcription, which can lead to cytotoxicity.

Potential Biological Effects (General for DNA Intercalators)

DNA intercalating agents are a broad class of molecules with diverse biological activities. While no specific biological data is available for this compound, compounds that intercalate into DNA are known to:

-

Exhibit Cytotoxic and Anticancer Properties: Many clinically used chemotherapy drugs are DNA intercalators that induce cell death in rapidly dividing cancer cells.

-

Act as Mutagens: By distorting the DNA structure, intercalators can lead to errors during DNA replication, resulting in mutations.

-

Inhibit Topoisomerases: Some intercalators can trap topoisomerase enzymes on the DNA, leading to double-strand breaks and apoptosis.

The visualization below illustrates a hypothetical signaling pathway that could be initiated by a DNA intercalator leading to apoptosis.

Caption: Hypothetical DNA damage response pathway.

Experimental Protocols

Due to the lack of published research, no specific experimental protocols for the use of this compound in biological assays are available. However, a general workflow for using a new DNA intercalating agent in a research setting is outlined below.

Caption: General workflow for testing a novel DNA intercalator.

Conclusion

This compound (CAS 864281-61-8) is a commercially available compound primarily used for DNA staining. While its name and chemical class suggest it functions by intercalating into the DNA double helix, there is a significant lack of publicly available scientific literature to support any specific biological activities or mechanisms of action beyond this general function. Researchers, scientists, and drug development professionals interested in this compound should be aware that its biological effects have not been documented in peer-reviewed publications. Any investigation into its properties would require foundational in vitro and in cellulo characterization.

References

structure of DNA intercalator 1

An In-Depth Technical Guide to the DNA Intercalator Doxorubicin

Introduction

Doxorubicin (DOX), also known under the trade name Adriamycin, is a potent anthracycline antibiotic that has been a cornerstone of cancer chemotherapy since the 1960s.[1][2][3] Its primary mechanism of action involves the intercalation of its planar tetracycline ring structure between the base pairs of double-stranded DNA.[1][4] This interaction disrupts the normal helical structure of DNA, thereby inhibiting critical cellular processes such as DNA replication and transcription, which are essential for cell proliferation. Beyond simple intercalation, doxorubicin's anticancer effects are multifaceted. It is a known inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology during replication. By stabilizing the complex between topoisomerase II and DNA, doxorubicin leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic pathways. Furthermore, doxorubicin can generate reactive oxygen species (ROS) through redox cycling of its quinone moiety, inducing significant oxidative stress and damage to cellular components. This technical guide provides a comprehensive overview of doxorubicin, focusing on its chemical structure, quantitative interaction with DNA, relevant experimental protocols, and the signaling pathways it modulates.

Chemical Structure

Doxorubicin is an anthracycline composed of a tetracyclic aglycone, adriamycinone, linked to the amino sugar daunosamine. The planar aromatic structure of the tetracycline ring is the key feature that facilitates its intercalation into the DNA double helix.

-

IUPAC Name: (8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-glycoloyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione

-

Chemical Formula: C₂₇H₂₉NO₁₁

-

Molecular Weight: 543.52 g/mol

-

SMILES: C[C@H]1--INVALID-LINK--O[C@H]2C--INVALID-LINK--O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)N">C@HO

-

InChI Key: AOJJSUZBOXZQNB-UWXQAADBSA-N

Quantitative Data

The interaction of doxorubicin with DNA and its cytotoxic effects on cancer cells have been extensively quantified. The following tables summarize key binding and activity data.

Table 1: DNA Binding Parameters for Doxorubicin

| Parameter | Value | Conditions | Reference(s) |

| Binding Constant (K) | 2.04 x 10⁶ M⁻¹ | Difference spectroscopy | |

| Binding Free Energy (ΔG) | -7.7 ± 0.3 kcal/mol | Experimental |

Table 2: IC₅₀ Values of Doxorubicin in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Duration | Reference(s) |

| A549 | Lung | 1.50 | 48 h | |

| BFTC-905 | Bladder | 2.26 ± 0.29 | 24 h | |

| HCT116 | Colon | 24.30 µg/ml | Not specified | |

| HeLa | Cervical | 1.00 | 48 h | |

| Hep-G2 | Hepatocellular Carcinoma | 14.72 µg/ml | Not specified | |

| LNCaP | Prostate | 0.25 | 48 h | |

| MCF-7 | Breast | 2.50 ± 1.76 | 24 h | |

| PC3 | Prostate | 8.00 | 48 h | |

| TCCSUP | Bladder | 12.55 ± 1.47 | 24 h | |

| UMUC-3 | Bladder | 5.15 ± 1.17 | 24 h |

Note: IC₅₀ values can vary depending on the specific experimental conditions, including the assay method and duration of drug exposure.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of doxorubicin with DNA and its cellular effects.

UV-Visible Spectroscopic Titration for DNA Binding

This protocol is used to determine the binding constant of doxorubicin to DNA by monitoring changes in its absorbance spectrum upon titration with DNA.

Materials:

-

Doxorubicin hydrochloride stock solution (e.g., 1 mM in water)

-

Calf thymus DNA (ct-DNA) stock solution (e.g., 1 mg/mL in buffer)

-

Phosphate buffer (e.g., 0.01 M, pH 7.4) containing NaCl (e.g., 0.05 M)

-

Quartz cuvettes (1.0 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a solution of doxorubicin at a fixed concentration (e.g., 1.0 x 10⁻⁵ M) in the phosphate buffer.

-

Record the initial UV-Vis absorption spectrum of the doxorubicin solution from 200 to 800 nm.

-

Incrementally add small aliquots of the ct-DNA stock solution to the doxorubicin solution in the cuvette.

-

After each addition, mix the solution thoroughly and allow it to equilibrate for a set period (e.g., 2.5 minutes).

-

Record the UV-Vis spectrum after each titration point.

-

Observe the hypochromic effect (decrease in absorbance) and any bathochromic shift (red shift) in the doxorubicin absorption bands, typically around 480-495 nm, which indicates intercalation.

-

The binding constant (K) can be calculated by fitting the absorbance changes at a specific wavelength to a suitable binding model equation.

Fluorescence Quenching Assay for DNA Interaction

This method relies on the quenching of doxorubicin's intrinsic fluorescence upon intercalation into DNA.

Materials:

-

Doxorubicin hydrochloride stock solution

-

DNA stock solution

-

Appropriate buffer (e.g., 40 mM Tris, 10 mM MgCl₂, pH 7.4)

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvettes

Procedure:

-

Prepare a dilute solution of doxorubicin (e.g., 3 µM) in the buffer.

-

Measure the initial fluorescence emission spectrum of the doxorubicin solution. The excitation wavelength is typically around 470-480 nm, and the emission is monitored from approximately 500 to 700 nm.

-

Titrate the doxorubicin solution with increasing concentrations of DNA.

-

After each addition of DNA, allow the system to equilibrate.

-

Record the fluorescence emission spectrum. A progressive decrease in fluorescence intensity will be observed as doxorubicin binds to the DNA.

-

The data can be analyzed using quenching models to determine binding parameters.

Topoisomerase II DNA Decatenation/Relaxation Assay

This assay assesses the ability of doxorubicin to inhibit the enzymatic activity of topoisomerase II.

Materials:

-

Purified human Topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA) or supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml BSA)

-

10 mM ATP solution

-

Doxorubicin solution at various concentrations

-

Stop Buffer (e.g., STEB: 40% (w/v) sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)

-

Agarose gel (1%) and electrophoresis equipment

Procedure:

-

Set up reaction tubes containing the assay buffer, ATP, and DNA substrate.

-

Add varying concentrations of doxorubicin to the respective tubes. Include a no-drug control.

-

Initiate the reaction by adding a predetermined amount of Topoisomerase II enzyme.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding the stop buffer.

-

Analyze the reaction products by agarose gel electrophoresis.

-

In the absence of an inhibitor, topoisomerase II will decatenate kDNA into minicircles or relax supercoiled DNA. Doxorubicin, as a topoisomerase II poison, will trap the enzyme-DNA complex, leading to an accumulation of cleaved DNA and inhibiting the formation of the final product.

MTT Cell Viability Assay

This colorimetric assay is widely used to determine the cytotoxic effects of doxorubicin on cancer cell lines.

Materials:

-

Cultured cancer cells

-

96-well cell culture plates

-

Doxorubicin at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of doxorubicin. Include untreated and vehicle-only controls.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of doxorubicin that inhibits cell growth by 50%.

Signaling Pathways and Mechanisms of Action

Doxorubicin's cytotoxicity is mediated through the activation of several signaling pathways, primarily leading to programmed cell death (apoptosis).

Doxorubicin-Induced Apoptosis

Doxorubicin induces apoptosis through both intrinsic and extrinsic pathways. The accumulation of DNA double-strand breaks, caused by topoisomerase II inhibition, is a major trigger for the intrinsic pathway. This leads to the activation of the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like Bax and Bak. These proteins cause mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3. Doxorubicin can also activate the extrinsic pathway by upregulating death receptors like Fas on the cell surface.

Caption: Doxorubicin triggers apoptosis via DNA damage and activation of signaling pathways like Notch.

Recent studies have also implicated the Notch signaling pathway in doxorubicin-induced apoptosis. Doxorubicin treatment can increase the expression of Notch pathway components, leading to the upregulation of the target gene HES1. HES1, in turn, can activate PARP1 and regulate the subcellular localization of Apoptosis-Inducing Factor (AIF) to mediate the apoptotic response.

Experimental Workflow for Investigating Doxorubicin's Mechanism

A typical workflow to investigate the mechanism of action of a DNA intercalator like doxorubicin involves a multi-step process, from initial binding studies to cellular and in vivo validation.

Caption: A structured workflow for characterizing the anticancer properties of doxorubicin.

Conclusion

Doxorubicin remains a vital tool in oncology due to its potent and multi-faceted mechanism of action against cancer cells. Its ability to intercalate into DNA, poison topoisomerase II, and induce oxidative stress culminates in the effective triggering of apoptosis in rapidly proliferating cancer cells. A thorough understanding of its chemical properties, quantitative interactions, and the cellular pathways it affects is crucial for its effective clinical use and for the development of new, improved anthracycline-based therapies with reduced side effects. The experimental protocols and data presented in this guide provide a foundational resource for researchers and professionals in the field of drug development.

References

A Comprehensive Technical Guide on the Discovery and Synthesis of Doxorubicin, a Keystone DNA Intercalator

For researchers, scientists, and professionals in drug development, this document provides an in-depth exploration of Doxorubicin, a pivotal DNA intercalating agent and a cornerstone of chemotherapy. This guide details its discovery, synthesis, mechanism of action, and the experimental protocols crucial to its study.

Introduction to Doxorubicin

Doxorubicin is an anthracycline antibiotic that has been a mainstay in cancer treatment for decades. Its primary mechanism of action involves the intercalation of its planar chromophore moiety between the base pairs of DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair. This action ultimately leads to the induction of apoptosis in rapidly dividing cancer cells.

Discovery and Development

Doxorubicin was first isolated in the 1960s from a strain of Streptomyces peucetius. The initial discovery was part of a large-scale screening program for new antimicrobial and antitumor agents from soil-derived microorganisms. The isolated compound, originally named adriamycin, demonstrated significant antitumor activity against a broad range of cancers, leading to its extensive development and eventual FDA approval in 1974.

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

Doxorubicin exerts its cytotoxic effects through a multi-faceted mechanism, with DNA intercalation being the central event.

-

DNA Intercalation: The planar aromatic ring system of doxorubicin inserts itself between adjacent base pairs of the DNA double helix. This binding distorts the helical structure, leading to a local unwinding of the DNA.

-

Topoisomerase II Poisoning: Following intercalation, doxorubicin forms a stable ternary complex with DNA and topoisomerase II. This complex traps the enzyme in its cleavage-competent state, preventing the re-ligation of the DNA strands and resulting in the accumulation of double-strand breaks.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress contributes to cellular damage, including lipid peroxidation and protein oxidation, further enhancing its cytotoxic effects.

Caption: Doxorubicin's mechanism of action.

Quantitative Data on Doxorubicin Activity

The following table summarizes key quantitative parameters related to the activity of Doxorubicin.

| Parameter | Value | Cell Line/Condition | Reference |

| IC₅₀ (72h) | 0.1 - 1.0 µM | Various Cancer Cell Lines | |

| DNA Binding Constant (K) | 10⁵ - 10⁶ M⁻¹ | Calf Thymus DNA | |

| Topoisomerase II Inhibition | Effective at > 1 µM | In vitro assay | |

| Cellular Uptake (t₁/₂) | ~5 minutes | MCF-7 cells |

Synthesis of Doxorubicin

The total synthesis of Doxorubicin is a complex, multi-step process. The following provides a generalized overview of a common synthetic route.

Caption: Generalized synthetic workflow for Doxorubicin.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Doxorubicin's activity.

This protocol determines the binding affinity of Doxorubicin to DNA.

-

Preparation of Solutions:

-

Prepare a stock solution of Doxorubicin in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Prepare a stock solution of calf thymus DNA in the same buffer. Determine the DNA concentration by measuring the absorbance at 260 nm.

-

-

Titration:

-

Place a fixed concentration of Doxorubicin in a quartz cuvette.

-

Record the initial UV-Visible spectrum (200-600 nm).

-

Add increasing aliquots of the DNA solution to the cuvette.

-

Record the spectrum after each addition and incubation period (e.g., 5 minutes).

-

-

Data Analysis:

-

Monitor the changes in the absorbance of Doxorubicin at its λmax (around 480 nm).

-

Plot the change in absorbance versus the DNA concentration.

-

Calculate the binding constant (K) using the Scatchard equation or other suitable binding models.

-

This assay measures the effect of Doxorubicin on cell viability.

Caption: Workflow for an MTT cytotoxicity assay.

-

Cell Seeding:

-

Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere overnight.

-

-

Drug Treatment:

-

Prepare serial dilutions of Doxorubicin in cell culture medium.

-

Replace the medium in the wells with the drug-containing medium. Include untreated control wells.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

-

MTT Addition and Measurement:

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability versus the log of the Doxorubicin concentration to determine the IC₅₀ value.

-

This assay assesses the ability of Doxorubicin to stabilize the topoisomerase II-DNA cleavage complex.

-

Reaction Setup:

-

Combine supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase II, and assay buffer.

-

Add varying concentrations of Doxorubicin.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Termination and Electrophoresis:

-

Stop the reaction by adding SDS and proteinase K.

-

Analyze the DNA products by agarose gel electrophoresis.

-

-

Visualization:

-

Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light. The presence of linearized plasmid DNA indicates the stabilization of the cleavage complex.

-

Conclusion

Doxorubicin remains a critical tool in oncology, and a thorough understanding of its discovery, synthesis, and mechanism of action is essential for the development of new and improved anticancer therapies. The experimental protocols outlined in this guide provide a foundation for the continued investigation of DNA intercalating agents and their therapeutic potential.

The Intricate Dance of Intercalation: A Technical Guide to Ethidium Bromide's DNA Binding Affinity and Specificity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and specificity of Ethidium Bromide (EtBr), a classic and widely studied DNA intercalator. While the term "DNA intercalator 1" is often used generically in experimental contexts, this guide focuses on the well-characterized properties of EtBr as a representative model for understanding DNA intercalation. We will delve into the quantitative aspects of its binding, the nuances of its sequence preference, and detailed experimental protocols for its characterization.

Binding Affinity: A Quantitative Perspective

Ethidium Bromide is known to bind to double-stranded DNA with high affinity, a characteristic that has made it a staple in molecular biology for decades. The binding process primarily involves the insertion of the planar phenanthridine ring of EtBr between adjacent base pairs of the DNA double helix. This interaction is stabilized by a combination of van der Waals forces, electrostatic interactions, and hydrophobic effects.

The binding affinity of EtBr to DNA is typically quantified by the equilibrium binding constant (K), which can vary depending on experimental conditions such as ionic strength and temperature. Generally, reported binding constants for EtBr with calf thymus DNA are in the range of 10⁴ to 10⁶ M⁻¹ [1][2]. This high affinity indicates a strong and stable complex formation between EtBr and DNA.

Quantitative Binding Data Summary

| Parameter | Value Range | Method of Determination | Reference |

| Binding Constant (K) | 10⁴ - 10⁶ M⁻¹ | Fluorescence Spectroscopy, UV-Vis Spectroscopy | [1][2] |

| Binding Stoichiometry (n) | 1 EtBr molecule per 4-5 base pairs | X-ray Crystallography, Spectroscopic Titration | [3] |

| Unwinding Angle | ~26° | Gel Electrophoresis, X-ray Crystallography |

Binding Specificity: A Matter of Preference

While often considered a non-specific DNA intercalator, studies have revealed that Ethidium Bromide does exhibit some degree of sequence preference. Nuclear Magnetic Resonance (NMR) spectroscopy and molecular simulation studies have shown that EtBr preferentially intercalates into pyrimidine(3'-5')purine sequences . For example, it shows a preference for CpG steps in a DNA duplex.

It is important to note that this preference is not absolute, and EtBr will intercalate into other sequences, albeit with potentially lower affinity. The primary mode of entry for intercalation is through the minor groove of the DNA helix. The specificity is influenced by the local DNA structure and the energetic favorability of the conformational changes required for intercalation at a particular site.

Experimental Protocols for Characterizing DNA Intercalation

Accurate determination of binding affinity and specificity is crucial for the development of new intercalating agents for therapeutic or diagnostic purposes. The following are detailed methodologies for two common techniques used to study DNA-intercalator interactions.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method for studying DNA intercalation. The fluorescence of Ethidium Bromide is significantly enhanced upon binding to DNA, a phenomenon that forms the basis of many DNA quantification and binding assays.

Objective: To determine the binding constant (K) of Ethidium Bromide to DNA.

Principle: The increase in fluorescence intensity of EtBr upon intercalation is directly proportional to the amount of bound EtBr. By titrating a solution of DNA with EtBr and measuring the corresponding fluorescence changes, a binding isotherm can be generated and analyzed to determine the binding constant.

Materials:

-

Fluorometer

-

Quartz cuvettes

-

Calf Thymus DNA (or other DNA of interest)

-

Ethidium Bromide stock solution

-

Tris-HCl buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

Procedure:

-

Prepare a DNA solution of known concentration in the Tris-HCl buffer.

-

Prepare a series of solutions with a fixed concentration of DNA and increasing concentrations of Ethidium Bromide.

-

Incubate the solutions at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Measure the fluorescence intensity of each solution using the fluorometer. The excitation wavelength for DNA-bound EtBr is typically around 520 nm, and the emission is measured at approximately 600 nm.

-

Correct the fluorescence data for any background fluorescence from the buffer and free EtBr.

-

Plot the change in fluorescence as a function of the EtBr concentration.

-

Analyze the resulting binding curve using a suitable binding model (e.g., the Scatchard plot or non-linear regression) to calculate the binding constant (K) and the number of binding sites (n).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding constant (K), binding enthalpy (ΔH), and binding entropy (ΔS) of Ethidium Bromide to DNA.

Principle: ITC measures the heat released or absorbed when a ligand (EtBr) is titrated into a solution containing a macromolecule (DNA). The resulting thermogram provides information on the stoichiometry, affinity, and thermodynamics of the interaction.

Materials:

-

Isothermal Titration Calorimeter

-

DNA solution in a suitable buffer (e.g., phosphate buffer)

-

Ethidium Bromide solution in the same buffer

-

Degassing apparatus

Procedure:

-

Prepare concentrated solutions of both DNA and Ethidium Bromide in the same, thoroughly degassed buffer. The use of identical buffer solutions is critical to minimize heats of dilution.

-

Load the DNA solution into the sample cell of the calorimeter and the Ethidium Bromide solution into the injection syringe.

-

Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.

-

Perform a series of small, sequential injections of the EtBr solution into the DNA solution.

-

The instrument measures the heat change after each injection.

-

Integrate the heat-rate peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of EtBr to DNA.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding constant (K), stoichiometry (n), and enthalpy of binding (ΔH). The binding entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.

Visualizing Intercalation and Experimental Workflows

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of DNA intercalation and the workflows of the key experimental techniques.

Caption: Mechanism of Ethidium Bromide intercalation into the DNA double helix.

Caption: Experimental workflow for determining DNA binding affinity using fluorescence spectroscopy.

Caption: Experimental workflow for thermodynamic characterization of DNA binding using Isothermal Titration Calorimetry.

References

The "Light-Switch" Effect: A Technical Guide to the Fluorescence Mechanism of DNA Intercalators

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core mechanisms governing the fluorescence of DNA intercalating agents. These molecules are indispensable tools in molecular biology, diagnostics, and oncology, acting as sensitive probes for nucleic acids and serving as the basis for numerous therapeutic agents. Understanding the photophysical principles of their interaction with DNA is critical for the rational design of new molecules and the robust interpretation of experimental data.

Core Fluorescence Mechanism: From Quenched to Quantum Yield

The hallmark of a fluorescent DNA intercalator is its dramatic increase in fluorescence emission upon binding to double-stranded DNA (dsDNA). This phenomenon, often termed the "light-switch" effect, is rooted in the molecule's structural and environmental changes upon moving from a free, solvated state to a constrained, intercalated state.

The Unbound State: Quenched and Flexible

In an aqueous solution, most intercalating dyes exhibit very low fluorescence quantum yields. The planar, aromatic systems of these molecules, essential for insertion between DNA base pairs, are prone to non-radiative decay pathways in their free form. The primary mechanism for this fluorescence quenching is intramolecular rotation and vibration. The molecule can readily dissipate absorbed energy as heat through torsional motions, preventing the energy from being released as a photon (fluorescence).[1]

The Bound State: Rigid, Protected, and Bright

When an intercalator binds to DNA, it inserts its planar ring system between the stacked base pairs of the double helix. This process imposes significant structural constraints on the dye molecule.

-

Environmental Rigorization: The snug fit between the base pairs physically prevents the torsional motions and rotations that quench fluorescence in the solution.[1] This rigidification dramatically reduces the efficiency of non-radiative decay pathways.

-

Hydrophobic Protection: The interior of the DNA double helix is a non-polar, hydrophobic environment. This microenvironment protects the intercalator from solvent molecules (water) that can also contribute to fluorescence quenching.

-

π-Stacking Interactions: Favorable π-π stacking interactions between the aromatic system of the intercalator and the DNA bases further stabilize the excited state, enhancing the probability of radiative decay (fluorescence).[2]

This combination of factors leads to a substantial increase in the fluorescence quantum yield and a longer fluorescence lifetime for the bound intercalator compared to the free dye. For some dyes, like SYBR Gold, this fluorescence enhancement can be greater than 1000-fold.[3]

The overall process is a dynamic equilibrium, where the highly fluorescent bound state is favored in the presence of dsDNA.

Quantitative Photophysical Properties

The efficiency of this "light-switch" can be quantified by comparing key photophysical parameters of common intercalators in their free (unbound) and dsDNA-bound states.

| Intercalator | Fluorescence Enhancement | Quantum Yield (Φ) (Unbound) | Quantum Yield (Φ) (dsDNA-Bound) | Lifetime (τ) (Unbound) | Lifetime (τ) (dsDNA-Bound) |

| Ethidium Bromide | ~20-30 fold | Low | ~0.15[3] | 1.6 ns | 22 - 28.3 ns |

| Propidium Iodide | 20-30 fold | Low | High | Low | High |

| SYBR Green I | > Ethidium Bromide | Very Low | ~0.8 | Low | High |

| SYBR Gold | >1000 fold | Very Low | ~0.6 | Low | High |

| YOYO-1 | High | Low | >0.5 | ~1.0 ns | High |

Experimental Protocols for Characterization

Several key experiments are used to quantify the binding affinity, stoichiometry, and fluorescence characteristics of DNA intercalators.

Protocol: Direct Fluorescence Titration

This method is used to determine the binding affinity (Kd) and stoichiometry of an intercalator. It relies on measuring the increase in fluorescence as the intercalator binds to a fixed amount of DNA.

Methodology:

-

Preparation: Prepare a stock solution of the intercalator and a stock solution of dsDNA (e.g., calf thymus DNA) in a suitable buffer (e.g., Tris-EDTA). Determine the precise concentration of the DNA stock solution via UV absorbance at 260 nm.

-

Instrumentation: Use a fluorometer set to the optimal excitation and emission wavelengths for the DNA-bound intercalator.

-

Titration: To a cuvette containing a fixed, known concentration of DNA in buffer, make sequential additions (aliquots) of the intercalator stock solution.

-

Measurement: After each addition, allow the solution to equilibrate (typically 1-2 minutes) and then record the fluorescence intensity. Correct for dilution effects at each step.

-

Data Analysis: Plot the corrected fluorescence intensity against the total concentration of the intercalator. Fit the resulting binding curve to a suitable binding model (e.g., a single-site binding model) to calculate the dissociation constant (Kd).

Protocol: Fluorescent Intercalator Displacement (FID) Assay

The FID assay is a powerful competitive binding experiment used to determine the DNA binding affinity of a test compound (which may or may not be fluorescent) by measuring its ability to displace a known fluorescent intercalator from DNA.

Methodology:

-

Preparation: Prepare solutions of dsDNA, a fluorescent intercalator probe (e.g., Ethidium Bromide), and the non-fluorescent test compound in buffer.

-

Complex Formation: In a cuvette, mix the dsDNA and the fluorescent probe. Allow them to incubate to form a stable, highly fluorescent complex. Measure this initial maximum fluorescence (Fmax).

-

Titration: Add sequential aliquots of the test compound to the DNA-probe complex.

-

Measurement: After each addition, allow the system to reach equilibrium and record the fluorescence intensity. As the test compound binds to the DNA, it displaces the fluorescent probe, causing a decrease in fluorescence.

-

Data Analysis: Plot the fluorescence intensity against the concentration of the test compound. The concentration of the test compound that causes a 50% reduction in fluorescence (IC50) can be determined. This value is then used to calculate the binding constant (Ki) for the test compound.

Protocol: Fluorescence Anisotropy (Polarization) Assay

This technique measures the change in the rotational mobility of a fluorescent molecule upon binding to a larger partner. It is highly sensitive for studying binding events.

Methodology:

-

Principle: A small, free intercalator tumbles rapidly in solution, leading to low fluorescence anisotropy. When bound to the large, slowly tumbling DNA molecule, its rotation is constrained, resulting in a significant increase in anisotropy.

-

Preparation: Prepare solutions of the fluorescent intercalator and DNA in buffer.

-

Instrumentation: Use a fluorometer equipped with polarizers on both the excitation and emission light paths.

-

Titration: Perform a titration by adding increasing concentrations of DNA to a fixed concentration of the intercalator (or vice-versa).

-

Measurement: After each addition and equilibration, measure the fluorescence anisotropy.

-

Data Analysis: Plot the change in anisotropy versus the concentration of the titrant. Fit the data to a suitable binding equation to determine the Kd.

References

A Technical Guide to Theoretical and Experimental Studies of DNA Intercalator Binding

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the theoretical principles, computational methodologies, and experimental validation techniques used to study the binding of intercalating agents to DNA. As "DNA intercalator 1" is a general term, this document will use well-characterized intercalators such as anthracyclines (e.g., doxorubicin, daunorubicin) and acridines as representative examples to illustrate key concepts and data.

Theoretical Principles of DNA Intercalation

DNA intercalation is a non-covalent binding mode where a planar, typically polycyclic aromatic, molecule inserts itself between adjacent base pairs of the DNA double helix. This interaction is a cornerstone of the mechanism for many anticancer and antibiotic drugs. The process is primarily driven by a combination of hydrophobic interactions and π-π stacking forces between the aromatic system of the intercalator and the DNA base pairs.

Upon intercalation, the DNA helix undergoes significant conformational changes:

-

Lengthening: The DNA helix extends to accommodate the intercalator, typically increasing the distance between the separated base pairs by approximately 3.4 Å.[1]

-

Unwinding: The insertion of the molecule causes a local unwinding of the helical twist. The extent of this unwinding is characteristic of the specific intercalator.[2]

These structural distortions are critical to the biological activity of these compounds, as they interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest or apoptosis.[3]

Computational Methodologies and Protocols

Theoretical studies are indispensable for predicting binding poses, calculating binding affinities, and understanding the molecular dynamics of the intercalation process.

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of an intercalator to a DNA target. A significant challenge in docking intercalators is that the DNA must deform to create a binding pocket, a process not always handled well by standard docking algorithms.[4] Therefore, a specialized protocol is often required.

Detailed Protocol for Molecular Docking of an Intercalator:

-

Receptor Preparation:

-

Obtain or build a 3D structure of a B-DNA oligomer of a specific sequence. Canonical B-DNA can be generated using tools like X3DNA.[5]

-

Create an "intercalation gap" at the desired binding site (e.g., a CpG step). This is a crucial step and can be achieved by manually modifying the DNA coordinates to separate two adjacent base pairs, creating a space of ~3.4 Å.

-

Add hydrogen atoms and assign partial charges using force fields like AMBER or CHARMM.

-

-

Ligand Preparation:

-

Generate a 3D structure of the intercalator molecule.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Use a docking program such as AutoDock or Surflex. The Lamarckian Genetic Algorithm in AutoDock is commonly used.

-

Define a grid box that encompasses the intercalation site and adjacent minor and major grooves.

-

Run the docking simulation to generate a series of potential binding poses.

-

-

Analysis and Scoring:

-

Cluster the resulting poses based on root-mean-square deviation (RMSD).

-

Analyze the top-ranked clusters based on the software's scoring function, which estimates the binding free energy.

-

Visually inspect the best poses to ensure they are consistent with the chemical principles of intercalation (e.g., planar moiety inserted between base pairs, specific hydrogen bonds).

-

References

- 1. Single-molecule kinetics and footprinting of DNA bis-intercalation: the paradigmatic case of Thiocoraline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. Chemotherapy induced DNA damage response: Convergence of drugs and pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In search of a docking protocol to distinguish between DNA intercalators and groove binders: genetic algorithm vs. shape-complementarity based docking methods - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mail.cgl.ucsf.edu [mail.cgl.ucsf.edu]

Methodological & Application

Application Notes and Protocols for DNA Intercalation-Based Staining

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the use of DNA intercalators in nucleic acid staining. For the purpose of a specific protocol, Ethidium Bromide (EtBr), a widely used and historically significant DNA intercalator, will be the primary example. Safer alternatives and their applications will also be discussed.

Introduction to DNA Intercalators

DNA intercalators are molecules that can insert themselves between the stacked base pairs of a DNA double helix.[1] This mode of binding is driven by a combination of hydrophobic interactions, van der Waals forces, and stacking interactions between the intercalator and the DNA base pairs.[1] Upon intercalation, the DNA helix unwinds and lengthens to accommodate the molecule.[1] Many intercalators are planar, aromatic, and polycyclic molecules, which facilitates their insertion into the DNA structure.[1][2]

This interaction with DNA forms the basis of their use as fluorescent stains. When an intercalator binds to DNA, its fluorescence quantum yield often increases significantly, leading to a much brighter fluorescent signal compared to the unbound dye. This property makes them invaluable tools for visualizing and quantifying DNA in various applications.

Quantitative Data Summary

The selection of a suitable DNA intercalator often depends on its spectral properties and compatibility with available instrumentation. The table below summarizes key quantitative data for common DNA intercalators.

| Intercalator | Excitation Max (nm) | Emission Max (nm) | Applications | Notes |

| Ethidium Bromide (EtBr) | 300, 520 | 590 | Gel Electrophoresis, Protein-DNA complex detection | Potent mutagen, handle with extreme caution. |

| Propidium Iodide (PI) | 488 | ~600 | Flow Cytometry (Cell Cycle Analysis), Dead Cell Staining | Membrane impermeant, stains dead cells. |

| SYBR Green I | 290, 380, 490 | 520 | Gel Electrophoresis, qPCR | High sensitivity for dsDNA. |

| DAPI | ~358 | ~461 | Fluorescence Microscopy, Nuclear Counterstaining | Binds to A-T rich regions of DNA. |

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the general mechanism of DNA intercalation and a typical experimental workflow for DNA staining in gel electrophoresis.

Caption: Mechanism of DNA Intercalation.

Caption: General workflow for DNA gel staining.

Experimental Protocols

DNA Staining in Agarose Gels with Ethidium Bromide (EtBr)

Caution: Ethidium Bromide is a potent mutagen and should be handled with extreme care. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All EtBr-contaminated materials must be disposed of as hazardous waste according to institutional guidelines.

Materials:

-

Agarose gel with resolved DNA fragments

-

Ethidium Bromide stock solution (10 mg/mL)

-

Staining tray (plastic)

-

Deionized water or electrophoresis buffer (TAE or TBE)

-

UV transilluminator

Protocol (Post-Staining):

-

Prepare Staining Solution: Dilute the 10 mg/mL EtBr stock solution to a final concentration of 0.5 µg/mL in deionized water or electrophoresis buffer. For example, add 5 µL of 10 mg/mL EtBr stock to 100 mL of water.

-

Staining: After electrophoresis, carefully transfer the agarose gel into a staining tray containing the EtBr staining solution. Ensure the gel is fully submerged.

-

Incubation: Gently agitate the gel at room temperature for 15-30 minutes. The incubation time may vary depending on the thickness of the gel.

-

Destaining (Optional): To reduce background fluorescence and increase sensitivity, the gel can be destained in deionized water for 15-30 minutes.

-

Visualization: Place the stained gel on a UV transilluminator. DNA bands will appear as bright orange fluorescent bands.

Alternative Protocol (In-Gel Staining):

-

Prepare Agarose Solution: Prepare the molten agarose gel solution as per standard protocols.

-

Add EtBr: Allow the agarose to cool to approximately 60-70°C. Add EtBr to a final concentration of 0.5 µg/mL (e.g., 5 µL of 10 mg/mL stock per 100 mL of gel solution) and mix thoroughly.

-

Cast Gel and Run Electrophoresis: Pour the gel and allow it to solidify. Load samples and run the electrophoresis as usual.

-

Visualization: After the run, the gel can be visualized directly on a UV transilluminator.

Safer Alternatives to Ethidium Bromide

Due to the mutagenic nature of EtBr, several safer alternatives have been developed, such as SYBR Green.

Protocol for DNA Staining in Gels with SYBR Green I:

Materials:

-

Agarose gel with resolved DNA fragments

-

SYBR Green I stock solution (typically 10,000X in DMSO)

-

Staining buffer (e.g., TAE, TBE, or TE buffer, pH 7.5-8.0)

-

Staining tray (plastic)

-

Blue-light or UV transilluminator

Protocol (Post-Staining):

-

Prepare Staining Solution: Dilute the 10,000X SYBR Green I stock solution 1:10,000 in the staining buffer. For a 100 mL staining solution, add 10 µL of the stock solution.

-

Staining: After electrophoresis, place the gel in the staining solution and incubate for 15-30 minutes with gentle agitation, protected from light.

-

Visualization: Visualize the gel on a blue-light transilluminator or a UV transilluminator with the appropriate filters. Destaining is generally not required.

Applications in Drug Development and Research

DNA intercalators are not only used as stains but also have significant applications in drug development, particularly as anti-cancer agents. By intercalating into the DNA of rapidly dividing cancer cells, these compounds can inhibit DNA replication and transcription, ultimately leading to cell death. Examples of intercalating chemotherapeutic drugs include doxorubicin and daunorubicin.

Furthermore, the fluorescent properties of DNA intercalators make them valuable tools in various research applications, including:

-

Cell Cycle Analysis: Propidium Iodide is widely used in flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Apoptosis Assays: Changes in DNA content and nuclear morphology during apoptosis can be assessed using DNA intercalators.

-

High-Throughput Screening: Fluorescent DNA stains are employed in high-throughput screening assays to identify compounds that interact with DNA or affect cell proliferation.

Troubleshooting and Considerations

-

Weak or No Signal:

-

Insufficient staining time.

-

Low concentration of DNA.

-

Incorrect excitation or emission wavelengths used for visualization.

-

-

High Background:

-

Inadequate destaining (for EtBr).

-

Excessive dye concentration.

-

-

Safety:

-

Always handle intercalating dyes with appropriate safety precautions, as many are potential mutagens.

-

Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.

-

-

pH Sensitivity: The fluorescence of some dyes, like SYBR Green I, can be pH-dependent. Ensure the buffer pH is within the optimal range (typically 7.5-8.0).

References

Application Notes and Protocols for DNA Intercalator 1 (SYBR™ Safe DNA Gel Stain) in Gel Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

Introduction